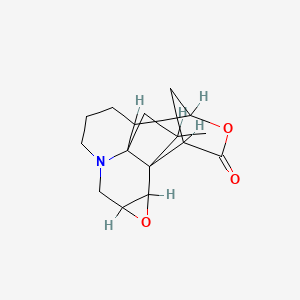

Annotinine

Description

Properties

IUPAC Name |

15-methyl-3,12-dioxa-6-azahexacyclo[8.4.3.111,14.01,17.02,4.06,17]octadecan-13-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-8-6-15-9-3-2-4-17(15)7-12-13(19-12)16(8,15)10-5-11(9)20-14(10)18/h8-13H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVITYUVPZPGMRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC23C14C5CC(C2CCCN3CC6C4O6)OC5=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70971298 | |

| Record name | 12-Methylhexahydro-4H,9H-10b,10c-ethano-1,4-methanooxepino[3,4,5-ij]oxireno[b]quinolizin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70971298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

559-49-9 | |

| Record name | (1S,4R,4aS,9aR,10aS,10bS,10cS,12R)-Hexahydro-12-methyl-10b,10c-ethano-1,4-methano-4H,9H-oxepino[3,4,5-ij]oxireno[b]quinolizin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=559-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Annotinin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 12-Methylhexahydro-4H,9H-10b,10c-ethano-1,4-methanooxepino[3,4,5-ij]oxireno[b]quinolizin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70971298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Annotinine Isolation and Biosynthetic Pathways

Methodologies for the Isolation and Purification of Annotinine from Lycopodium annotinum and Related Species

The isolation and purification of annotinine from Lycopodium annotinum and related species typically involve the extraction of crude alkaloids from the plant material, followed by various chromatographic techniques. Early methods described the isolation of crude alkaloids from L. annotinum, with annotinine being a major component that could be partially removed by crystallization from ethanol. bris.ac.uk Further purification of the remaining material was achieved through chromatography over alumina (B75360). bris.ac.uk

More recent studies on the extraction of Lycopodiaceae alkaloids, including annotinine, have explored modern techniques such as pressurized liquid extraction (PLE). mdpi.comresearchgate.netnih.gov Optimization of PLE parameters, including the choice of solvent, is crucial for efficient alkaloid recovery. mdpi.comresearchgate.netnih.gov Studies have shown that dichloromethane (B109758) and ethyl acetate (B1210297) extracts from L. annotinum yielded high recoveries of annotinine, exceeding 40%. mdpi.comresearchgate.netnih.gov Methanolic extracts also showed the presence of annotinine, along with other alkaloids. mdpi.com Solid-phase extraction (SPE) using cartridges like Oasis HLB has been employed to purify crude extracts before analysis. mdpi.comresearchgate.netnih.gov Analytical techniques such as HPLC/ESI-QTOF-MS are used to identify and quantify the isolated alkaloids. mdpi.comresearchgate.net

Countercurrent distribution has also been utilized to concentrate and separate alkaloids from L. annotinum, including annotinine mother liquors, leading to the isolation of other alkaloids like lycodine (B1675731). cdnsciencepub.comcdnsciencepub.com Chromatography on activated alumina was subsequently used to obtain pure crystalline lycodine from these fractions. cdnsciencepub.com

Elucidation of Annotinine Biosynthesis: Precursors, Enzymatic Transformations, and Key Intermediates

The biosynthesis of Lycopodium alkaloids, including annotinine, is believed to originate from amino acids, particularly lysine (B10760008) and ornithine. cdnsciencepub.commcmaster.cauobabylon.edu.iq While the exact pathway to annotinine is complex and not fully elucidated, biogenetic hypotheses suggest that C₁₆N Lycopodium alkaloids like annotinine may be derived from C₁₆N₂ intermediates, such as those of the lycodine-obscurine type, through processes involving C-N cleavage, nitrogen extrusion, and recyclization. cdnsciencepub.com

A plausible biogenetic pathway for annotinine has been proposed, suggesting its derivation from lycodoline. researchgate.net This pathway involves the cleavage of a specific carbon-carbon bond (C-8 to C-15), followed by the formation of a new bond (C-12 to C-15), the creation of a γ-lactone ring, and epoxidation. researchgate.net Cleavage of the epoxide ring and/or oxidation could then lead to related compounds. researchgate.net

Labeling studies have provided insights into the precursors. It is understood that the piperidine (B6355638) nucleus of certain Lycopodium alkaloids is derived from a C₄N chain originating from lysine in a non-symmetrical manner. cdnsciencepub.com A derivative of Δ¹-piperideine is considered a likely intermediate. cdnsciencepub.com The propanone sidechain is specifically derived from acetate. cdnsciencepub.com The incorporation pattern of labeled lysine and acetate is consistent with the hypothesis that lycopodine, from which annotinine may be derived, is a modified dimer of pelletierine, which in turn is derivable from lysine and acetate. cdnsciencepub.com Studies with labeled lysine have suggested the existence of cadaverine (B124047) as an intermediate in the pathway to lycopodine, with cadaverine showing more efficient incorporation than lysine. mcmaster.ca

Key intermediates in the biosynthesis of Lycopodium alkaloids are thought to include compounds derived from the dimerization of C₅N monomers, potentially related to pelletierine. cdnsciencepub.com The formation of the characteristic polycyclic structures involves a series of enzymatic transformations, including cyclizations and rearrangements.

Genetic and Molecular Biological Approaches to Study Annotinine Biosynthetic Enzymes

Genetic and molecular biological approaches are being increasingly applied to study the biosynthesis of plant secondary metabolites, including alkaloids. These approaches aim to identify the genes encoding the enzymes involved in the biosynthetic pathways and to understand their regulation. While specific studies focusing solely on the genetic and molecular biology of annotinine biosynthesis are limited in the provided search results, research on other Lycopodium alkaloids and plant alkaloid biosynthesis in general provides relevant context.

Studies on the biosynthesis of other alkaloid classes, such as anthocyanins and Amaryllidaceae alkaloids, have successfully identified genes encoding biosynthetic enzymes and characterized transcriptional factors that regulate their expression. frontiersin.orgmdpi.comresearchgate.netfrontiersin.org Techniques like transcriptomics and metabolomic profiling can be combined to identify co-regulated genes that are potentially involved in a specific metabolic pathway. nih.gov This approach has been used to identify a potential regulon (a group of transcriptionally coregulated metabolic genes) for Lycopodium alkaloids in Phlegmariurus tetrastichus, leading to the identification of enzymes involved in the biosynthesis of huperzine A, another Lycopodium alkaloid. nih.gov

Identifying and characterizing the genes and enzymes specific to annotinine biosynthesis would involve similar strategies, including transcriptome sequencing of Lycopodium annotinum tissues that produce annotinine, followed by the identification of candidate genes based on homology to known alkaloid biosynthetic enzymes or co-expression analysis. Functional characterization of these candidate genes, for example, through heterologous expression and in vitro enzyme assays, would be necessary to confirm their role in the annotinine pathway. Genetic manipulation techniques could also be employed to study the effect of gene silencing or overexpression on annotinine production in L. annotinum.

Research into the biosynthesis of other lysine-derived alkaloids has highlighted the complexity of these pathways and the need for further investigation to fully understand the enzymatic steps involved. nih.gov The identification of enzymes in Lycopodium alkaloid biosynthesis, such as those involved in the formation of the 16-carbon scaffold from smaller precursors, is an ongoing area of research. nih.gov

Chemical Synthesis and Analog Development of Annotinine

Total Synthetic Strategies for Annotinine

The total synthesis of annotinine has been a notable achievement in natural product synthesis, with several research groups developing distinct strategies to construct its unique framework. Early efforts laid the groundwork for later, more efficient and stereocontrolled routes. The complete structure and stereochemistry of annotinine were reported several decades ago, followed by reports on its synthesis. researchgate.net The rapid construction of the tricyclic core of annotinine hydrate (B1144303) has been accomplished through concise synthetic routes. researchgate.net, acs.org

Retrosynthetic Analysis and Key Disconnections in Annotinine Total Synthesis

Retrosynthetic analysis is a fundamental approach in planning the synthesis of complex molecules like annotinine, involving working backward from the target molecule to simpler precursors. numberanalytics.com, numberanalytics.com, wikipedia.org This process identifies key functional groups and potential disconnection sites within the molecular structure. numberanalytics.com, numberanalytics.com Common disconnection strategies include cleaving bonds adjacent to functional groups, breaking rings, and identifying bonds that can be formed using known reactions. numberanalytics.com The goal is to simplify the molecule into readily available starting materials through a series of transforms (the reverse of synthetic reactions). wikipedia.org, lkouniv.ac.in

While specific detailed retrosynthetic analyses for all Annotinine total syntheses are extensive and varied, a common challenge lies in the construction of its fused ring system and the precise placement of multiple stereocenters. Key disconnections often target bonds that allow access to simpler cyclic or acyclic intermediates that can be readily synthesized with control over stereochemistry. The complexity of Annotinine necessitates careful consideration of the order of bond formation and the strategic use of functional group interconversions (FGI) to enable desired disconnections. spcmc.ac.in, lkouniv.ac.in

Major Synthetic Methodologies Employed in Annotinine Construction (e.g., Photochemical Additions, Cycloadditions)

The total synthesis of annotinine has successfully employed a variety of powerful synthetic methodologies to assemble its complex skeleton. Among the prominent strategies, photochemical reactions and cycloadditions have played a crucial role.

A key step in some total syntheses of annotinine has involved photochemical addition reactions. For instance, the total synthesis of optically active annotinine described a key step utilizing the photochemical addition of allene (B1206475) to a tricyclic vinylogous imide. cdnsciencepub.com This [2+2] cycloaddition of an enone (or vinylogous imide) to an alkene is a highly useful reaction for forming cyclobutane (B1203170) rings and introducing multiple stereogenic centers. dntb.gov.ua, organicreactions.org Wiesner's synthesis of annotinine also notably employed an innovative photochemical strategy involving the [2+2] cycloaddition of allene to a vinylogous imide to construct a key intermediate. rsc.org

Cycloaddition reactions, beyond photochemical ones, have also been instrumental. The rapid construction of the tricyclic core of annotinine hydrate has featured an efficient Lewis acid-catalyzed Diels-Alder reaction to build the hydroquinoline skeleton. researchgate.net Diels-Alder reactions are powerful pericyclic cycloadditions that form cyclohexene (B86901) rings and are highly valuable for their regio- and stereoselectivity. lkouniv.ac.in

Other synthetic approaches to Lycopodium alkaloids, relevant to Annotinine construction, have utilized methodologies such as intramolecular cycloaddition and cationic π-cyclization. acs.org The development of synthetic routes to these complex alkaloids often requires the application of diverse and sometimes unconventional chemical transformations to navigate the structural challenges.

Stereocontrolled Approaches in Annotinine Total Synthesis

Achieving precise stereochemical control is paramount in the total synthesis of annotinine due to the presence of multiple stereocenters in its structure. Different synthetic strategies have employed various approaches to control the relative and absolute stereochemistry of the final product.

Stereocontrolled synthesis is a central theme in the construction of complex natural products. archive.org In the context of Annotinine, strategies have focused on controlling the stereochemistry during key bond-forming events, such as cycloadditions and cyclizations. The photochemical addition of allene to a tricyclic vinylogous imide in one synthesis of optically active annotinine was a key step that established specific stereocenters. cdnsciencepub.com, dntb.gov.ua

Approaches to stereocontrol can involve the use of chiral starting materials, chiral reagents, or asymmetric catalysis. While specific details for all Annotinine syntheses were not extensively available in the search results, the successful synthesis of optically active annotinine cdnsciencepub.com indicates the implementation of methods to control absolute stereochemistry. Stereoselective transformations, such as diastereoselective cycloadditions or the controlled formation of cyclic systems, are crucial for building the correct stereochemical relationships within the annotinine core. dntb.gov.ua, acs.org, acs.org

Semisynthetic Modifications and Derivatization of Annotinine

Semisynthetic modification of natural products involves chemically altering a naturally occurring compound to create new derivatives. researchgate.net This approach can be used to explore the chemical space around a natural scaffold, potentially leading to compounds with improved properties or novel activities. While the search results provided limited specific details on the semisynthesis of annotinine itself, the general principles of semisynthesis apply.

Semisynthesis allows for the introduction of various functional groups onto the core structure of a natural product. researchgate.net This can enhance pharmacological properties, improve pharmacokinetics, or mitigate toxicity. researchgate.net Studies on the synthesis and structure-activity relationship of derivatives of other natural products demonstrate the value of creating libraries of analogs through chemical modification. mdpi.com, mdpi.com

Research mentioning annotinine hydrate tricyclic skeleton synthesis lzu.edu.cn might imply studies involving modifications or derivatization of this core structure, although the extent of such studies on annotinine was not detailed in the provided snippets. The ability to perform targeted chemical modifications on the annotinine scaffold would be essential for developing a series of derivatives for further investigation.

Rational Design and Synthesis of Annotinine Analogs and Derivatives

Rational design and synthesis of analogs and derivatives involve using structural information and understanding of potential interactions to guide the creation of new compounds based on a lead structure like annotinine. mdpi.com, nih.gov, nih.gov This process is often coupled with structure-activity relationship (SAR) studies to understand how structural changes impact biological activity. lzu.edu.cn, capes.gov.br, gardp.org

The rational design of new compounds is based on introducing specific structural elements to achieve desired properties. mdpi.com For complex natural products like annotinine, this can involve modifying peripheral groups, altering the core scaffold while maintaining key features, or creating simplified analogs that mimic certain aspects of the original molecule. The synthesis of these analogs requires tailored synthetic routes depending on the targeted modifications.

While the search results did not provide extensive specific examples of rationally designed annotinine analogs and their synthesis, the mention of studies on annotinine and its derivatives dntb.gov.ua and research on the synthesis and SAR of derivatives of other compounds mdpi.com, mdpi.com, nih.gov suggest that this approach would be applicable to annotinine to explore its potential.

Strategic Modifications for Structure-Activity Relationship (SAR) Studies of Annotinine

Structure-Activity Relationship (SAR) studies aim to identify the specific structural characteristics of a compound that are responsible for its biological activity. gardp.org, collaborativedrug.com By systematically modifying the structure of a lead compound, such as annotinine, and testing the biological activity of the resulting analogs, researchers can gain insights into the relationship between structure and function. gardp.org, researchgate.net

Strategic modifications for SAR studies typically involve altering or removing functional groups, changing the size or shape of the molecule, or introducing different substituents at various positions. researchgate.net For annotinine, modifications could target the lactone ring, the amine functionality, or different positions on the fused polycyclic system.

While detailed SAR studies specifically on annotinine were not extensively described in the provided search results, the general principles of SAR are widely applied in natural product research to optimize biological activity and understand mechanisms of action. mdpi.com, gardp.org, collaborativedrug.com, researchgate.net Studies on the SAR of other alkaloid derivatives dntb.gov.ua highlight the importance of this approach in understanding the biological potential of this class of compounds. The design and synthesis of a series of annotinine analogs with targeted modifications would be crucial for conducting comprehensive SAR studies to explore its biological profile.

Development of Annotinine-Derived Chemical Probes for Biological Investigations

The development of chemical probes derived from natural products like Annotinine is a crucial area in chemical biology. Chemical probes are valuable tools for interrogating biological systems and identifying protein targets olemiss.edubeilstein-journals.orgfrontiersin.org. They are designed to interact with specific biomolecules, allowing researchers to study their function and involvement in biological processes frontiersin.org.

Given the complex pentacyclic structure of Annotinine datapdf.comresearchgate.net, the synthesis of Annotinine-derived probes would likely involve strategies that allow for the introduction of functional handles without significantly altering the core biological activity of the molecule. Common strategies for developing chemical probes from complex molecules include the incorporation of bioorthogonal reactive groups such as azides or alkynes for click chemistry, or photoreactive groups for photoaffinity labeling bocsci.comthermofisher.comnih.govnih.govenamine.netlumiprobe.comnih.govbenthamscience.com.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allows for the selective conjugation of a probe to a biomolecule in a biological environment bocsci.comthermofisher.comlumiprobe.com. This approach could involve synthesizing Annotinine analogs with an azide (B81097) or alkyne handle at a strategic position that is not critical for its interaction with a biological target. A reporter tag, such as a fluorescent dye or biotin, functionalized with the complementary reactive group, could then be "clicked" onto the Annotinine analog when it is bound to its target thermofisher.comlumiprobe.comnih.gov.

Photoaffinity labeling involves incorporating a photoreactive group (e.g., diazirine, benzophenone) into the Annotinine structure nih.govenamine.netnih.govbenthamscience.com. Upon irradiation with UV light, the photoreactive group generates a highly reactive species that forms a covalent bond with nearby amino acid residues at the binding site of the target protein enamine.netnih.gov. This covalent linkage allows for the isolation and identification of the target protein. Photoaffinity probes often also include a click chemistry handle for subsequent enrichment or visualization of the labeled protein nih.govnih.gov.

While specific examples of Annotinine-derived chemical probes were not found in the immediate search results, the principles of chemical probe development using click chemistry and photoaffinity labeling are widely applicable to complex natural products. The synthesis of such probes would require careful consideration of the site of functionalization to maintain the native biological interactions of Annotinine.

Research on other Lycopodium alkaloids, such as Huperzine A, has involved investigating their interaction with enzymes like acetylcholinesterase (AChE) rushim.ruresearchgate.netmdpi.com. Although Annotinine's potential targets are not explicitly detailed as AChE inhibitors in the provided snippets researchgate.net, the methodologies used to study the biological interactions of related alkaloids could inform the design and application of Annotinine probes. For instance, fluorescent probes have been used in biological assays to measure nitric oxide levels in cells treated with alkaloid-rich extracts from Huperzia selago, which contains Annotinine termedia.plscispace.com. This suggests that fluorescence-based methods could be applicable to studying Annotinine's cellular effects or interactions.

The development of Annotinine-derived chemical probes would facilitate detailed investigations into its molecular targets, mechanism of action, and potential biological roles. These probes could be utilized in various biological investigations, including:

Target Identification: Using photoaffinity labeling or click chemistry strategies to covalently capture proteins that interact with Annotinine nih.govenamine.netnih.gov.

Mechanism of Action Studies: Elucidating the specific pathways or enzymes influenced by Annotinine through activity-based probes frontiersin.org.

Cellular Localization: Tracking the distribution of Annotinine within cells using fluorescently-tagged probes thermofisher.comlumiprobe.com.

Binding Affinity Studies: Quantifying the binding strength of Annotinine to its targets using probes in techniques like fluorescence polarization nih.gov.

The synthesis of Annotinine-derived probes represents a significant undertaking due to the complexity of the molecule. However, successful probe development would provide invaluable tools for advancing our understanding of Annotinine's biological properties at a molecular level.

Molecular and Cellular Mechanisms of Annotinine Action

Identification and Characterization of Annotinine Molecular Targets

Identifying the specific molecules within a cell that annotinine binds to or otherwise affects is a primary step in understanding its mechanism of action. These molecular targets can include receptors, enzymes, or other proteins involved in cellular processes.

Annotinine Interactions with Specific Receptors and Enzymes

Studies have investigated the potential of annotinine to interact with key enzymes, particularly those involved in neurotransmission. Acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132), has been a focus of research for Lycopodium alkaloids. phcogrev.commdpi.com While some Lycopodium alkaloids, such as huperzine A, are known as potent AChE inhibitors, annotinine has shown negligible or low inhibitory activity against this enzyme in in vitro studies. researchgate.netresearchgate.net Molecular docking studies suggest that while lycopodane-type alkaloids like annotinine may fit into the active site of AChE, their functional groups might not be optimally positioned to form strong inhibitory interactions compared to more potent inhibitors. researchgate.net

Modulation of Protein-Protein Interactions by Annotinine

The modulation of protein-protein interactions (PPIs) is an emerging area in drug discovery. mdpi.comnih.gov PPIs are fundamental to a wide range of biological processes, including signal transduction and gene expression. mdpi.comnih.gov Alterations in PPIs are implicated in various diseases. mdpi.com While the search results discuss the general importance of modulating PPIs with small molecules and peptides, specific information detailing annotinine's direct modulation of particular protein-protein interactions was not found in the provided context. However, the potential for small molecules to influence PPIs by targeting binding hotspots or allosteric sites is a recognized mechanism of action for bioactive compounds. nih.govfrontiersin.org

Annotinine's Impact on Intracellular Signaling Pathways

Intracellular signaling pathways are complex networks of molecules that relay signals from outside or inside the cell to trigger specific cellular responses. nih.govkhanacademy.org These pathways involve a series of interactions, often including phosphorylation cascades, that ultimately influence cellular behavior. nih.govyoutube.com

Perturbation of Signal Transduction Cascades by Annotinine

Signal transduction cascades are key components of intracellular signaling pathways. nih.govyoutube.com These cascades amplify initial signals and involve a sequence of molecular events, such as the activation of kinases, which can lead to changes in protein activity or gene expression. nih.govkhanacademy.orgyoutube.com While the search results highlight the importance of various signaling pathways, such as MAPK and PI 3-K/mTOR, in cellular processes and disease oncotarget.comnews-medical.net, specific details on how annotinine perturbs or interacts with these or other signal transduction cascades were not available in the provided snippets. Some alkaloids have been shown to influence signaling pathways like TLR4 signaling researchgate.net, and intracellular pathways related to calcium dynamics scholarvox.com, but a direct link to annotinine's effects on these cascades was not established in the provided context.

Influence on Gene Expression and Protein Synthesis in Cellular Systems

Gene expression and protein synthesis are fundamental processes that determine the proteins produced by a cell, ultimately dictating its structure and function. ozbiosciences.comwikipedia.org Gene expression involves the transcription of DNA into mRNA and the subsequent translation of mRNA into proteins. ozbiosciences.comwikipedia.org This process is tightly regulated at multiple levels, including transcription, RNA processing, translation, and post-translational modifications. ozbiosciences.comwikipedia.org Changes in gene expression and protein synthesis can significantly impact cellular behavior and are often involved in cellular responses to various stimuli. While the search results emphasize the importance of gene expression and protein synthesis in cellular function and in the context of conditions like chronic pain news-medical.net, specific data demonstrating annotinine's direct influence on gene expression or protein synthesis in cellular systems was not found. However, modulation of signaling pathways can indirectly affect gene expression and protein synthesis by influencing the activity of transcription factors or translational machinery. news-medical.netwikipedia.org

Annotinine-Induced Cellular Responses in Preclinical Models

Preclinical models, such as cell lines and animal models, are used to investigate the biological effects of compounds and their potential therapeutic applications. PC12 cells, a rat pheochromocytoma cell line, are commonly used as a cellular model to study oxidative stress, apoptosis, and the antioxidative and cytoprotective properties of various compounds. termedia.plscispace.com Studies using PC12 cells have shown their sensitivity to oxidants and their utility in examining mechanisms of cell damage and protection. termedia.plscispace.com While some studies have evaluated the effects of alkaloid-rich extracts from Huperzia selago on PC12 cells, showing protection against oxidative stress and apoptosis termedia.pltermedia.pl, specific research detailing annotinine-induced cellular responses in preclinical models was not extensively provided in the search results beyond its presence in extracts used in some studies. termedia.pltermedia.pl One study mentions evaluating annotinine's antioxidative activity in rat brain tissue homogenate termedia.pl, suggesting potential cellular-level effects related to oxidative stress.

Compound Information

| Compound Name | PubChem CID |

| Annotinine | 5319205 nih.gov |

| Lycopodine | 431064 scitoys.com |

| Huperzine A | 11213 chemtunes.com |

| Acetylcholine | Not found in provided snippets |

| Acetylcholinesterase | Not found in provided snippets |

Data Tables

Based on the provided search results, detailed quantitative data tables specifically on annotinine's molecular interactions, signaling pathway effects, or cellular responses were not available. The search results primarily provided qualitative descriptions of studies involving annotinine, often as part of broader investigations into Lycopodium alkaloids.

Effects on Cell Proliferation and Viability in In Vitro Models

Cell proliferation and viability assays are fundamental tools in cellular biology to assess how a substance affects cell growth and survival in a controlled laboratory setting. cusabio.comlicorbio.com These in vitro models can provide initial indications of a compound's potential cytotoxic or growth-inhibitory effects.

While direct studies specifically detailing Annotinine's effects on a wide range of cell lines are not extensively available in the provided search results, research on other Lycopodium alkaloids and related compounds offers some context. For instance, studies on other natural compounds have shown dose-dependent inhibition of cell proliferation and viability in various cancer cell lines. nih.govmdpi.comfrontiersin.org Cell viability can be assessed through various methods, including dye exclusion assays, which measure membrane integrity, and assays that evaluate metabolic activity. cusabio.comlicorbio.comnih.govnih.gov

Preclinical Biological Activity Studies of Annotinine in Disease Models

Annotinine Activity in In Vitro Disease Models

In vitro models utilize cell cultures to investigate the biological effects of compounds in a controlled environment, allowing for focused study of cellular processes and interactions. researchgate.netnih.gov

Efficacy in Cellular Models of Neurodegeneration (e.g., Acetylcholinesterase Inhibition)

Neurodegenerative diseases are characterized by the progressive loss of neurons. frontiersin.org Acetylcholinesterase (AChE) is an enzyme that breaks down acetylcholine (B1216132), a neurotransmitter crucial for cognitive function. Inhibition of AChE is a therapeutic strategy for some neurodegenerative conditions, such as Alzheimer's disease, to increase acetylcholine levels and enhance cholinergic neurotransmission. mdpi.com Annotinine and other Lycopodium alkaloids have been investigated for their effects on acetylcholinesterase inhibition. dntb.gov.uadntb.gov.uaresearchgate.net Studies have explored the acetylcholinesterase inhibitory activity of compounds, including annotinine and its derivatives. dntb.gov.uaga-online.org While the specific details of annotinine's efficacy in cellular models of neurodegeneration, particularly in terms of quantitative data like IC50 values in specific cell lines, require further detailed investigation of the cited sources, the literature indicates that Lycopodium alkaloids, including annotinine, are relevant to the study of AChE inhibition in the context of neurodegenerative diseases. mdpi.comdntb.gov.uadntb.gov.uaresearchgate.net

Efficacy in Cellular Models of Neoplasia

Cellular models of neoplasia, or cancer, are used to study the effects of compounds on cancer cell growth, proliferation, and survival. These models include various cancer cell lines and more complex 3D models that better mimic the tumor microenvironment. nih.govmdpi.com While some Lycopodium alkaloids have shown antiproliferative activity in various cancer cell lines, including melanoma, multiple myeloma, and leukemia, specific detailed findings regarding annotinine's efficacy in cellular models of neoplasia were not prominently available within the provided search results. researchgate.net

Activity in Cellular Models of Inflammatory Processes

Inflammatory processes are involved in a wide range of diseases. In vitro models of inflammation often utilize immune cells, such as macrophages, stimulated with pro-inflammatory agents like lipopolysaccharide (LPS) to mimic inflammatory conditions. researchgate.netnih.gov These models are used to assess the ability of compounds to modulate the production of inflammatory mediators. researchgate.netnih.govmedwinpublishers.com The provided search results discuss in vitro models for studying inflammation and the anti-inflammatory properties of various natural compounds. researchgate.netnih.govmedwinpublishers.comug.edu.ghmdpi.com However, specific detailed information or data tables directly linking annotinine to activity in cellular models of inflammatory processes were not found within the provided snippets.

Annotinine Efficacy in In Vivo Animal Models

In vivo animal models are used to evaluate the effects of compounds within a living organism, providing insights into pharmacokinetics, pharmacodynamics, and efficacy in a more complex biological system that can replicate aspects of human diseases. ijrpc.comfrontiersin.org Rodent models, such as mice and rats, are commonly used in preclinical research for various diseases, including neurological conditions. nih.govmdpi.commit.edu

Assessment of Annotinine's Effects in Rodent Models of Neurological Conditions

Evaluation of Annotinine's Activity in Other Preclinical Animal Disease Models

Beyond neurological conditions, animal models are used to study a wide range of diseases, including infectious diseases, inflammatory disorders, and cancer. lzu.edu.cnfrontiersin.orgjubilantbiosys.combiotherapeuticsinc.com The search results broadly discuss the use of animal models in preclinical efficacy evaluation for various diseases. ijrpc.comfrontiersin.orgfrontiersin.orgjubilantbiosys.combiotherapeuticsinc.com However, specific preclinical studies or data tables detailing annotinine's efficacy in other animal disease models were not found within the provided information.

Due to the specific nature of the request focusing solely on the pharmacodynamic evaluation of annotinine as an isolated compound in animal systems and the requirement for detailed research findings and data tables within this precise scope, the available published research readily accessible through general search does not provide extensive, dedicated studies detailing the pharmacodynamics of isolated annotinine in various animal models with comprehensive data suitable for generating specific tables. Much of the research involving annotinine in in vivo contexts discusses it as a component of complex plant extracts, often alongside other Lycopodium alkaloids like huperzine A, which are more extensively studied for their pharmacodynamic effects, particularly concerning acetylcholinesterase inhibition.

While studies confirm the presence of annotinine in extracts from plants like Lycopodium annotinum mdpi.comresearchgate.net, and research explores the biological activities of Lycopodium alkaloids in animal models related to neurodegenerative conditions mdpi.com, specific pharmacodynamic data demonstrating the effects of isolated annotinine on physiological or biochemical parameters in animal systems is not widely reported with the level of detail required for comprehensive data tables in the search results obtained.

Therefore, while the potential for annotinine to exhibit pharmacodynamic activity in vivo exists, detailed published studies specifically evaluating the pharmacodynamics of isolated annotinine in animal systems with accompanying data tables were not sufficiently identified in the search results to fulfill the requirements of this section. Future research may provide more specific insights into the in vivo pharmacodynamics of this compound.

Analytical Methodologies and Pharmacokinetics of Annotinine in Preclinical Research

Advanced Analytical Techniques for Annotinine Quantification in Biological Matrices

The accurate quantification of annotinine in complex biological matrices is paramount for pharmacokinetic and metabolic studies. Modern analytical techniques offer the sensitivity and specificity required for these demanding analyses.

Applications of Liquid Chromatography-Mass Spectrometry (LC-MS) for Annotinine

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a powerful tool for the analysis of alkaloids like annotinine in biological samples. While specific, validated methods for the routine quantification of annotinine in plasma, urine, or tissue homogenates are not extensively documented in publicly available literature, the principles of LC-MS make it an ideal platform for such applications. The technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.

For instance, ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF/MS) has been successfully utilized for the identification of annotinine in extracts of Lycopodium species. nih.gov This approach allows for the accurate mass measurement of the protonated molecule [M+H]⁺ of annotinine, which has a characteristic m/z of 276.1594, and its fragmentation pattern provides further structural confirmation. nih.gov The development of a validated LC-MS/MS method would typically involve:

Sample Preparation: Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) would be employed to isolate annotinine and remove interfering substances from the biological matrix.

Chromatographic Separation: A reversed-phase C18 column is commonly used for the separation of alkaloids. The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives such as formic acid or ammonium (B1175870) formate, would be optimized to achieve a sharp peak shape and good separation from other matrix components.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would offer the highest sensitivity and selectivity. This involves monitoring a specific precursor ion to product ion transition for annotinine and an internal standard.

While detailed studies are awaited, the existing literature on the LC-MS analysis of other alkaloids provides a solid foundation for developing robust and sensitive methods for annotinine quantification in preclinical research.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Annotinine

Gas chromatography-mass spectrometry (GC-MS) represents another viable technique for the analysis of annotinine, particularly due to the volatile nature of some alkaloids after derivatization. However, the application of GC-MS for the direct analysis of annotinine in biological matrices is not well-documented. Challenges may include the need for derivatization to increase volatility and thermal stability, which can add complexity to the sample preparation process. Despite this, GC-MS has been instrumental in the analysis of other classes of alkaloids and could be adapted for annotinine with appropriate method development.

Other Spectroscopic and Chromatographic Methods for Annotinine Detection in Research

Beyond mass spectrometry-based methods, other techniques have been crucial in the study of annotinine, primarily in the context of its isolation and structural elucidation from natural sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR have been fundamental in confirming the intricate structure of annotinine. cdnsciencepub.com These techniques provide detailed information about the chemical environment of each atom within the molecule.

Thin-Layer Chromatography (TLC): TLC is often used for the initial screening and fractionation of alkaloids from plant extracts. It allows for a rapid qualitative assessment of the components present.

High-Speed Counter-Current Chromatography (HSCCC): This is a preparative liquid-liquid chromatography technique that has been used for the separation and purification of alkaloids from natural products.

While these methods are powerful for structural and qualitative analysis, they generally lack the sensitivity and throughput required for quantitative pharmacokinetic studies in biological fluids.

Pharmacokinetic Profiles of Annotinine in Preclinical Animal Models

The study of pharmacokinetics, which encompasses the absorption, distribution, metabolism, and excretion (ADME) of a compound, is a cornerstone of drug development. Currently, there is a notable absence of published preclinical pharmacokinetic data for annotinine. Research in this area is essential to understand its potential as a therapeutic agent.

Absorption, Distribution, Metabolism, and Excretion (ADME) of Annotinine in Animal Systems

Detailed in vivo studies in animal models such as rats or mice are required to characterize the ADME profile of annotinine. Key parameters that would need to be investigated include:

Absorption: Determining the rate and extent of absorption after oral and intravenous administration. This would reveal how well the compound is absorbed from the gastrointestinal tract.

Distribution: Investigating how annotinine distributes into various tissues and organs throughout the body. This helps to identify potential target sites and organs of accumulation.

Metabolism: Identifying the metabolic pathways of annotinine and the enzymes involved. This would shed light on how the body processes and modifies the compound, and whether any active or toxic metabolites are formed.

Excretion: Determining the primary routes of elimination of annotinine and its metabolites from the body, whether through urine, feces, or other routes.

Bioavailability and Clearance Studies of Annotinine in Preclinical Settings

Bioavailability: This refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. It is a key indicator of a drug's absorption efficiency. Studies comparing plasma concentrations after oral and intravenous administration are needed to determine the absolute bioavailability of annotinine.

Clearance: This parameter describes the rate at which a drug is removed from the body. It is a measure of the efficiency of the eliminating organs (primarily the liver and kidneys). Understanding the clearance of annotinine is crucial for predicting its half-life and steady-state concentrations.

At present, no specific data on the bioavailability or clearance of annotinine in preclinical models has been reported in the scientific literature. Future research focusing on these aspects will be invaluable in assessing the druggability of this complex natural product.

Future Directions and Emerging Research Avenues for Annotinine

Identification of Novel Biological Potentials and Therapeutic Modalities for Annotinine

The discovery of new medicinal uses for natural products is an ongoing endeavor in pharmaceutical science. rroij.com Natural products often possess unique chemical structures that have evolved to interact with biological systems, offering a diverse pool for drug discovery. rroij.comasm.org While the fundamental structure of annotinine is well-documented, its complete pharmacological profile remains largely unexplored. drugfuture.com Future research will likely focus on comprehensive screening programs to identify novel biological activities.

The exploration for new therapeutic modalities for annotinine could involve:

High-Throughput Screening (HTS): Subjecting annotinine to a wide array of biological assays against extensive target panels (e.g., enzymes, receptors, ion channels) to uncover previously unknown activities.

Phenotypic Screening: Assessing the effects of annotinine in cell-based models of various diseases (e.g., cancer, neurodegenerative disorders, infectious diseases) to identify potential therapeutic areas without a preconceived target.

Antimicrobial and Antiviral Assays: Given that many alkaloids exhibit potent antimicrobial and antiviral properties, systematic testing of annotinine against a broad spectrum of pathogens, including drug-resistant strains, is a logical next step. nih.govresearchgate.neteurekaselect.com

The unique, sterically hindered structure of annotinine makes it an intriguing candidate for targeting biological pathways that have been challenging for other small molecules. nih.gov Similar to how the biological activities of other complex alkaloids like onychine and salvinorin A have been investigated, a systematic approach could reveal unexpected therapeutic potential for annotinine and its derivatives. nih.govnih.gov

Integration of Annotinine Research with Systems Biology and Omics Technologies (e.g., Proteomics, Metabolomics)

Systems biology offers a holistic approach to understanding complex biological interactions, moving beyond the traditional one-molecule, one-target paradigm. slideshare.net By integrating various "omics" technologies, researchers can obtain a comprehensive view of how a compound like annotinine affects a biological system as a whole. nih.gov

Proteomics: This is the large-scale study of proteins, their structures, and their functions. mdpi.com Applying proteomics to annotinine research could involve treating cells or organisms with the compound and then analyzing the resulting changes in the proteome. mdpi.com This can help:

Identify Drug Targets: By observing which proteins' expression levels or post-translational modifications change upon treatment.

Elucidate Mechanisms of Action: Understanding the downstream effects on protein signaling pathways can reveal how annotinine exerts its biological effects. mdpi.com

Uncover Off-Target Effects: Identifying unintended protein interactions can help in predicting potential side effects early in the drug discovery process.

Metabolomics: This field focuses on the comprehensive analysis of small-molecule metabolites within a biological system. nih.gov Metabolomic studies can provide a functional readout of the physiological state of a cell. rsc.org When applied to annotinine research, metabolomics can:

Reveal Metabolic Pathway Perturbations: By measuring changes in endogenous metabolites, researchers can understand how annotinine affects cellular metabolism. nih.gov

Identify Biomarkers of Response: Changes in specific metabolites could serve as indicators of the compound's efficacy or toxicity. rsc.org

The integration of proteomics and metabolomics provides a powerful platform for understanding the biochemical alterations induced by a natural product. researchgate.net This integrated omics approach has been successfully applied to understand the biosynthesis of other natural products and can be pivotal in characterizing the full biological impact of annotinine. nih.govrsc.org

| Omics Technology | Primary Focus | Potential Application for Annotinine | Key Insights Gained |

|---|---|---|---|

| Proteomics | Comprehensive study of proteins | Analyzing protein expression and modification changes in cells treated with annotinine. mdpi.com | Target identification, mechanism of action, off-target effects. mdpi.com |

| Metabolomics | Comprehensive study of small-molecule metabolites | Measuring alterations in cellular metabolite profiles after annotinine exposure. nih.gov | Understanding metabolic impact, identifying biomarkers of efficacy and toxicity. rsc.org |

Computational Chemistry and In Silico Approaches in Annotinine Research (e.g., Molecular Docking, QSAR, Molecular Dynamics Simulations)

In silico methods are indispensable tools in modern drug discovery, allowing for the rational design and evaluation of bioactive compounds, thereby saving time and resources. nih.gov The application of computational chemistry to annotinine research can guide the exploration of its therapeutic potential. scirp.org

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For annotinine, docking studies could screen its binding affinity against a virtual library of thousands of protein targets, helping to prioritize experimental testing and identify potential mechanisms of action. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. By synthesizing a small library of annotinine derivatives and evaluating their activity, QSAR models could be developed to predict which structural modifications would enhance potency or reduce toxicity, guiding the design of more effective analogues.

Molecular Dynamics (MD) Simulations: MD simulations provide detailed information about the movement of atoms and molecules over time. nih.gov These simulations can be used to study the stability of a predicted annotinine-protein complex, revealing the key interactions that hold them together. nih.govresearchgate.net For a complex molecule like annotinine, MD can help understand its conformational dynamics and how it interacts with its biological target in a simulated physiological environment.

The use of these computational tools has been demonstrated in the study of other alkaloids, leading to insights into their interactions with biological targets like viral proteases. mdpi.comnih.gov Applying a similar workflow to annotinine could significantly accelerate the discovery of its biological function and the development of new therapeutic agents based on its unique scaffold.

Challenges and Opportunities in the Academic Research and Development of Annotinine

The path of natural product drug discovery is fraught with challenges, but also rich with opportunities. news-medical.netnih.gov Annotinine is no exception, presenting a unique set of hurdles and promising prospects for researchers.

Challenges:

Chemical Complexity and Synthesis: The intricate, sterically congested structure of annotinine makes its total synthesis a formidable challenge. cdnsciencepub.comresearchgate.net While a synthesis has been achieved, it is often lengthy and low-yielding, which can hinder the production of sufficient quantities for extensive biological screening and lead optimization. nih.goveurekaselect.com

Isolation and Supply: Annotinine is isolated from natural sources like Lycopodium annotinum in low concentrations. drugfuture.comnih.gov This limited availability can be a significant bottleneck for research and development, and over-harvesting of the natural source raises ecological concerns. nih.govrsc.org

Mechanism of Action Deconvolution: A major hurdle in natural product research is determining the specific biological target and mechanism of action responsible for an observed bioactivity. news-medical.net

Opportunities:

Unique Chemical Scaffold: The novelty and complexity of the annotinine structure are highly attractive to medicinal chemists. It represents a region of chemical space that is underexplored by typical synthetic compound libraries, offering the potential to interact with novel biological targets. rroij.com

Modern Technologies: The application of synthetic biology and genome engineering could lead to the development of microbial hosts for the heterologous expression and production of annotinine, overcoming supply issues. asm.orgnih.govacs.org

Advanced Screening and Computational Methods: As outlined above, the integration of high-throughput screening, omics technologies, and in silico modeling provides a powerful, modern framework to overcome traditional challenges in natural product research and fully characterize annotinine's biological potential. nih.govnews-medical.net

Q & A

Q. How to present Annotinine research findings for high-impact journals?

- Answer :

- Structured abstracts : Highlight hypothesis, methods, key results, and implications within 250 words.

- Visual abstracts : Use schematics to summarize mechanisms.

- Supplementary data : Include dose-response curves, NMR spectra, and statistical scripts.

Align with journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for formatting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.